molecular formula C20H24N2O2 B5729607 N,N'-4,4'-biphenyldiyldibutanamide

N,N'-4,4'-biphenyldiyldibutanamide

Cat. No.: B5729607
M. Wt: 324.4 g/mol
InChI Key: NRORDPABSMDVKQ-UHFFFAOYSA-N
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Description

N,N'-4,4'-Biphenyldiyldibutanamide is a symmetrical aromatic compound featuring a biphenyl core (two linked benzene rings) with butanamide groups attached at the 4,4′ positions. Such compounds are typically synthesized via condensation reactions between biphenyl diamines and carboxylic acid derivatives, as seen in related studies on biphenyl-based maleimides and diamines (). Potential applications include use in polymer modification, organic electronics, or supramolecular chemistry due to their rigid biphenyl structure and hydrogen-bonding capabilities from amide groups.

Properties

IUPAC Name

N-[4-[4-(butanoylamino)phenyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-5-19(23)21-17-11-7-15(8-12-17)16-9-13-18(14-10-16)22-20(24)6-4-2/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORDPABSMDVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N'-4,4'-Biphenyldiyldibutanamide with structurally related biphenyl derivatives, emphasizing differences in substituents, properties, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Applications Reference
This compound (hypothetical) Likely C₃₂H₃₂N₂O₂ ~500 (estimated) Biphenyl core, butanamide substituents High thermal stability (amide bonds), moderate solubility in polar solvents Polymer additives, supramolecular systems
N,N′-Di(4-biphenylyl)-N,N′-diphenyl-4,4′-biphenyldiamine () C₄₈H₃₆N₂ 640.83 Biphenyl core, aromatic amine substituents High molecular weight, rigid structure Organic semiconductors, OLED materials
N,N'-bis(Inaphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) () C₄₄H₃₂N₂ 588.74 Biphenyl core, naphthyl/phenyl amines Bandgap 2.4–2.9 eV, thickness-dependent conductivity (0.24 W/mK at 55 nm) OLED hole-transport layers
N,N′-Di(3-methylphenyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine () C₄₄H₃₆N₂ 592.78 Methylphenyl-substituted amines Thermal conductivity 0.24 W/mK, amorphous film stability Organic thin-film transistors
N,N′-Dibenzyl-4,4′-bipyridinium chloride () C₂₄H₂₂Cl₂N₂ 425.35 Bipyridinium core, benzyl substituents Forms 2:1 host-guest complexes with cucurbiturils, fluorescence quenching Supramolecular chemistry, sensors
N,N′-(4,4′-Diphenylmethane) Bismaleimide () C₂₉H₂₀N₂O₄ 460.48 Maleimide groups, diphenylmethane linker High reactivity in polymerization, thermal resistance (~300°C) Thermosetting resins, adhesives

Key Comparisons

Structural Variations: Amide vs. Amine Groups: The target compound’s butanamide groups contrast with amine substituents in NPB () and N,N′-diphenyl derivatives (). Aliphatic vs. Aromatic Chains: Butanamide’s aliphatic chain may improve solubility in organic solvents compared to purely aromatic analogs like NPB .

Thermal and Electrical Properties :

  • Biphenyl diamines (e.g., NPB) exhibit low thermal conductivity (0.24 W/mK), critical for OLED performance . The target compound’s amide groups likely increase thermal stability but reduce electrical conductivity due to weaker π-π stacking.
  • Maleimide derivatives () excel in high-temperature applications (e.g., adhesives) but lack the electronic properties of amine-based semiconductors .

Applications :

  • Electronics : NPB and related diamines dominate OLEDs due to tunable bandgaps and hole-transport efficiency .
  • Polymers : Maleimides and amides (e.g., ) are preferred for crosslinking in resins and coatings, whereas the target compound’s amide groups could enhance polymer compatibility .
  • Supramolecular Chemistry : Bipyridinium salts () form stable host-guest complexes, while the target compound’s amides may enable directional hydrogen bonding for self-assembly .

Synthetic Challenges :

  • Bulky substituents (e.g., naphthyl groups in NPB) complicate synthesis, whereas butanamide’s aliphatic chain may simplify functionalization .

Research Findings and Contradictions

  • Thermal Conductivity : While biphenyl diamines () show low thermal conductivity suitable for electronics, maleimides () prioritize thermal resistance over conductivity, highlighting a trade-off between electronic and structural applications.

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